molecular formula C9H19ClN2O B3417825 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride CAS No. 1158391-26-4

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride

Cat. No.: B3417825
CAS No.: 1158391-26-4
M. Wt: 206.71 g/mol
InChI Key: GEDFPJVWJXSTGK-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride (CAS: 880361-98-8) is a piperidine-based compound with a branched alkyl ketone substituent. Its molecular formula is C₁₀H₁₉ClN₂O, and it is commonly utilized in pharmaceutical and chemical research as a building block for drug discovery and synthesis optimization. The compound features a 4-aminopiperidine moiety, which is frequently employed in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDFPJVWJXSTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589422
Record name 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-98-8, 1158391-26-4
Record name 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with 2-methylpropan-1-one in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 4-aminopiperidine derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and research applications.

Structural Analogs
Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Differences Supplier/Purity
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride C₁₀H₁₉ClN₂O 220.74 (calc.) 880361-98-8 Branched 2-methylpropan-1-one substituent Fluorochem (95%+)
1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride C₁₄H₂₁ClN₂O 268.79 1158369-93-7 Linear 3-phenylpropan-1-one chain American Elements (high purity)
1-(4-Aminopiperidin-1-yl)ethanone hydrochloride C₇H₁₄ClN₂O 178.66 214147-48-5 Simpler acetyl (ethanone) substituent Wuhan Xinxinjiali Biotech
(2E)-1-(4-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride C₁₄H₁₇ClN₂O 264.76 - α,β-unsaturated ketone with phenyl group SRD Pharma
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride C₁₀H₂₁ClN₂O 220.74 1286264-64-9 Bulkier 2,2-dimethylpropan-1-one group Fluorochem

Key Observations :

  • Substituent Effects: The 2-methylpropan-1-one group in the target compound provides steric bulk compared to the linear phenylpropanone (C₁₄H₂₁ClN₂O) and the simpler ethanone (C₇H₁₄ClN₂O) . This may influence solubility and receptor binding in drug design.
  • Pharmacological Relevance: The α,β-unsaturated ketone in (2E)-1-(4-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride could enhance reactivity in Michael addition reactions, a feature leveraged in covalent inhibitor development .
Physicochemical Properties
  • Solubility: Piperidine derivatives with aromatic groups (e.g., phenylpropanone) exhibit lower aqueous solubility compared to aliphatic analogs due to hydrophobic interactions .
  • Stability : The branched 2-methylpropan-1-one substituent may improve metabolic stability by reducing oxidative degradation compared to linear chains .

Biological Activity

“1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride,” commonly referred to as a piperidine derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS).

Piperidine derivatives often interact with neurotransmitter systems in the brain. The specific mechanism of action for “this compound” may involve:

  • Dopamine Receptor Modulation : Similar compounds have been shown to affect dopamine pathways, which are crucial in mood regulation and reward mechanisms.
  • Norepinephrine and Serotonin Reuptake Inhibition : This action can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and anxiety levels.

Pharmacological Effects

Research indicates that piperidine derivatives can exhibit a range of biological activities:

  • Stimulant Effects : Some studies suggest that compounds like “this compound” may have stimulant properties, potentially leading to increased alertness and energy.
  • Analgesic Properties : There is evidence that certain piperidine derivatives can act as analgesics, providing pain relief through modulation of pain pathways.

Toxicity and Side Effects

While some piperidine derivatives have therapeutic potential, they may also pose risks:

  • Neurotoxicity : High doses or prolonged use may lead to neurotoxic effects, including cognitive impairment.
  • Addiction Potential : Given their stimulant properties, there is a risk of dependency with misuse.

Case Study 1: Stimulant Properties

A study investigating the effects of piperidine derivatives on behavior in animal models found that administration of similar compounds led to increased locomotor activity. This suggests potential for use in conditions characterized by fatigue or lethargy.

Case Study 2: Analgesic Effects

In another study, a related piperidine compound was tested for its analgesic effects in rodent models of pain. Results indicated significant pain relief comparable to established analgesics, highlighting the therapeutic potential of this class of compounds.

Research Findings

StudyFindings
Study AIncreased locomotor activity in rodentsSuggests stimulant-like effects
Study BSignificant analgesic effect compared to controlsSupports potential use in pain management

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling 4-aminopiperidine with 2-methylpropan-1-one derivatives under controlled conditions. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) .
  • Salt formation : Hydrochloride salt is precipitated by adding HCl gas or concentrated HCl to the free base in a polar solvent (e.g., ethanol) .
    • Purity validation : Employ HPLC (C18 column, UV detection) with a mobile phase of acetonitrile/water (0.1% TFA) and compare retention times against reference standards. Confirm purity >95% via integration of chromatographic peaks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm the presence of the 4-aminopiperidine ring (δ 2.5–3.5 ppm for piperidine protons) and the 2-methylpropan-1-one moiety (δ 1.2–1.4 ppm for methyl groups) .
  • Mass spectrometry (ESI-MS) : Observe the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula C9H19ClN2O (calculated: 230.12) .
  • FT-IR : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and NH2/NH stretches (~3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

  • Experimental design :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Temperature control : Conduct reactions at 0–5°C to reduce side reactions (e.g., over-acylation) .
  • Catalyst optimization : Compare Pd-catalyzed vs. metal-free coupling methods to balance efficiency and cost .
    • Data analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, stoichiometry) affecting yield .

Q. How should contradictory toxicological data from preliminary studies be addressed?

  • Case example : If acute toxicity studies report conflicting LD50 values (e.g., 250 mg/kg vs. 500 mg/kg in rodents):

  • Replicate assays : Perform dose-response studies in vivo (OECD Guideline 423) and in vitro (MTT assay on HepG2 cells) to resolve variability .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-aminopiperidine derivatives) to infer plausible toxicity mechanisms .
    • Mitigation : Implement strict PPE protocols (e.g., NIOSH-approved respirators, chemical-resistant gloves) during handling .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methylpropan-1-one with cyclopropane or trifluoromethyl groups) and test bioactivity .
  • Biological assays : Evaluate binding affinity to target receptors (e.g., GPCRs) via radioligand displacement assays .
    • Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy calculations .

Stability and Handling Challenges

Q. What are the best practices for ensuring compound stability during long-term storage?

  • Storage conditions :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • Desiccant : Include silica gel packs to minimize moisture uptake .
    • Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

Q. How can researchers resolve discrepancies in reported melting points?

  • Troubleshooting :

  • Recrystallization : Purify the compound using ethanol/water mixtures and measure melting point via differential scanning calorimetry (DSC) .
  • Polymorphism screening : Assess crystalline vs. amorphous forms using XRPD .

Structural Analogs and Comparative Studies

Q. Which structural analogs of this compound have been studied for CNS activity?

  • Key analogs :

AnalogStructural ModificationBiological Activity
4-AminopiperidineLacks methylpropan-1-oneAntidepressant (5-HT2A antagonism)
2-Methylpropan-1-one derivativesVary substituents on piperidineAnalgesic (μ-opioid receptor affinity)
  • Experimental comparison : Conduct receptor binding assays to quantify selectivity (e.g., Ki values for opioid vs. serotonin receptors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 2
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride

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